molecular formula C12H15N7O B15154354 N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide

N-{4-[(2Z)-2-(3,5-diimino-1-methylpyrazolidin-4-ylidene)hydrazinyl]phenyl}acetamide

Cat. No.: B15154354
M. Wt: 273.29 g/mol
InChI Key: FIZXTAZZWLKGDE-UHFFFAOYSA-N
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Description

N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide is a compound that features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or phenyl rings .

Scientific Research Applications

N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[2-(5-amino-3-imino-1-methyl-2H-pyrazol-4-yl)diazen-1-yl]phenyl}acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both amino and imino groups on the pyrazole ring, along with the diazenyl linkage to the phenyl ring, makes it a versatile compound for various applications .

Properties

Molecular Formula

C12H15N7O

Molecular Weight

273.29 g/mol

IUPAC Name

N-[4-[(3,5-diamino-1-methylpyrazol-4-yl)diazenyl]phenyl]acetamide

InChI

InChI=1S/C12H15N7O/c1-7(20)15-8-3-5-9(6-4-8)16-17-10-11(13)18-19(2)12(10)14/h3-6H,14H2,1-2H3,(H2,13,18)(H,15,20)

InChI Key

FIZXTAZZWLKGDE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)N=NC2=C(N(N=C2N)C)N

Origin of Product

United States

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